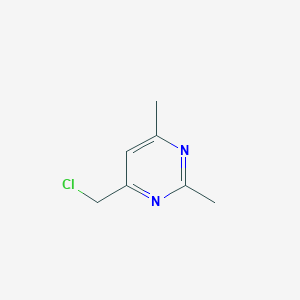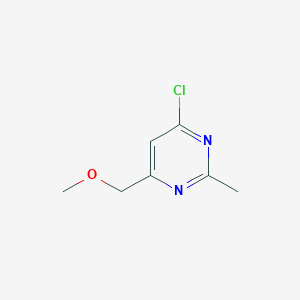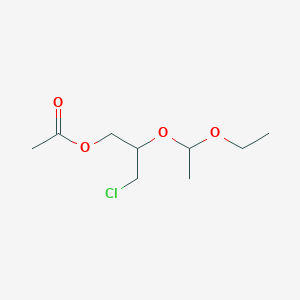
3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes examining the reagents and conditions required for the reactions, as well as the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes studying its reactivity with other substances .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Antibacterial Properties
- Research has demonstrated that compounds related to 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one exhibit notable antimicrobial activity. This is particularly significant in the context of increasing resistance to traditional antibiotics, making these compounds potential candidates for new antimicrobial agents (Samelyuk & Kaplaushenko, 2013); (Mehta, 2016).
2. Synthesis and Structural Studies
- Various studies have focused on the synthesis and structural analysis of derivatives and analogs of this compound. These studies contribute to a deeper understanding of their chemical properties and potential applications in different fields (Melo et al., 2002); (Beytur & Avinca, 2021).
3. Corrosion Inhibition
- Some derivatives have been found to exhibit significant corrosion inhibition properties, particularly in metal industries. This application is crucial for enhancing the durability and lifespan of metal-based structures (Rahmani et al., 2018).
4. Nonlinear Optical Properties
- The nonlinear optical properties of compounds structurally similar to this compound have been a subject of interest. These properties have potential applications in fields like photonics and telecommunications (Tamer et al., 2015).
5. Anticancer Activity
- Several studies have synthesized and tested analogs of this compound for their potential anticancer activities. This area of research is crucial due to the ongoing need for more effective and targeted cancer therapies (Bekircan et al., 2008).
6. Herbicidal Activities
- Compounds in the same class have been explored for their herbicidal activities, contributing to the development of more effective and environmentally friendly herbicides (Luo et al., 2008).
7. Experimental and Computational Studies
- There have been extensive experimental and computational studies on derivatives of this compound. These studies have implications in the optimization of these compounds for various applications, including pharmaceuticals and materials science (Kariuki et al., 2022).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-4H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(12)14-11-8/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWSKOMGIBDYIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537176 |
Source


|
| Record name | 3-(2-Methoxyphenyl)-1,2-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24031-70-7 |
Source


|
| Record name | 3-(2-Methoxyphenyl)-1,2-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1367385.png)
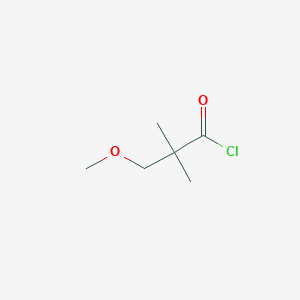
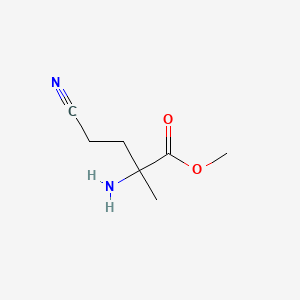
![1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride](/img/structure/B1367395.png)
